molecular formula C9H13NO3S B14213820 N-Methoxy-2-phenylethane-1-sulfonamide CAS No. 593288-00-7

N-Methoxy-2-phenylethane-1-sulfonamide

Cat. No.: B14213820
CAS No.: 593288-00-7
M. Wt: 215.27 g/mol
InChI Key: MLDGVDCNVAVPBA-UHFFFAOYSA-N
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Description

N-Methoxy-2-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S It is characterized by the presence of a methoxy group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with methoxyamine to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-Methoxy-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-phenylethane-1-sulfonamide
  • N-Methyl-2-phenylethane-1-sulfonamide
  • 2-Methoxy-N-methyl-1-phenylethane-1-sulfonamide

Uniqueness

N-Methoxy-2-phenylethane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.

Properties

CAS No.

593288-00-7

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-methoxy-2-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-13-10-14(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

MLDGVDCNVAVPBA-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States

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